Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-
Description
This benzamide derivative features a 2-chloro-5-nitrobenzamide core substituted with a 4-[(6-methoxy-2-pyridinyl)oxy]phenyl group.
Properties
CAS No. |
647853-10-9 |
|---|---|
Molecular Formula |
C19H14ClN3O5 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(6-methoxypyridin-2-yl)oxyphenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H14ClN3O5/c1-27-17-3-2-4-18(22-17)28-14-8-5-12(6-9-14)21-19(24)15-11-13(23(25)26)7-10-16(15)20/h2-11H,1H3,(H,21,24) |
InChI Key |
GLEUJRYEROCYLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of benzamide derivatives, followed by nitration and subsequent substitution reactions to introduce the methoxy and pyridinyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related benzamide derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity
- Methoxy vs. Chloro on Pyridine Ring : The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-chloro substituent in ’s analog (electron-withdrawing). Methoxy may enhance solubility and metabolic stability compared to chloro, which could increase lipophilicity and membrane permeability .
- Trifluoromethoxy and Sulfonylurea Groups : Triflumuron () uses a trifluoromethoxy group and sulfonylurea linkage, enabling insecticidal activity via chitin synthesis inhibition. This highlights how electronegative substituents enhance target binding in pesticides .
Agrochemical vs. Pharmaceutical Applications Herbicidal Activity: Chlorsulfuron () incorporates a triazinyl group and sulfonamide, targeting plant acetolactate synthase. The absence of these groups in the target compound suggests divergent mechanisms . Pharmaceutical Potential: The piperazinyl-ethyl substituent in ’s compound (CAS 30198-81-3) indicates CNS activity, possibly as a dopamine or serotonin receptor modulator. The target compound lacks such pharmacophoric groups, limiting direct CNS applicability .
Structural Complexity and Safety Halogenated Derivatives: Chloro and nitro groups (common in agrochemicals) may raise toxicity concerns, whereas methoxy groups are generally metabolized to less reactive products. This distinction is critical for regulatory approval .
Research Implications and Gaps
- Synthetic Optimization : The target compound’s methoxy-pyridine scaffold warrants further exploration in herbicide design, leveraging its electronic profile for improved selectivity.
- Empirical Data Deficiency: No experimental data on solubility, toxicity, or bioactivity are provided in the evidence. Comparative studies with chloro-analogs (e.g., ) are needed to validate hypotheses.
Biological Activity
Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS No. 647853-10-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features include a benzamide core, a chloro group, a nitro group, and a methoxy-substituted pyridine, which collectively enhance its potential therapeutic applications.
- Molecular Formula : C19H14ClN3O5
- Molecular Weight : 397.78 g/mol
- Structural Features :
- Chloro group enhances lipophilicity.
- Nitro group may contribute to biological activity through redox reactions.
- Methoxy-substituted pyridine can facilitate receptor interactions.
Biological Activity Overview
Research indicates that benzamide derivatives exhibit significant biological activities, particularly as inhibitors of specific receptors. The compound has been studied primarily for its potential as an inhibitor of the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. The interaction with this receptor suggests possible therapeutic applications in managing pain and inflammatory diseases .
The proposed mechanism of action for benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- involves:
- Receptor Binding : The compound likely binds to the P2X7 receptor, inhibiting its activation and subsequent signaling pathways involved in inflammation and pain.
- Antioxidant Activity : The nitro group may participate in redox reactions, contributing to antioxidant properties that protect cells from oxidative stress .
Comparative Analysis with Related Compounds
The following table compares benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- with other similar benzamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide, N-(4-pyridinyl)-5-nitro | Contains a pyridine and nitro group | Lacks chloro substitution |
| Benzamide, 2-chloro-N-(4-fluorophenyl)-5-nitro | Fluorine instead of methoxy-pyridine | Different halogen substitution |
| Benzamide, N-(3-methylphenyl)-4-nitro | Methyl substitution on phenyl | No heterocyclic component |
This comparison highlights the unique combination of functional groups in benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-, enhancing its receptor binding capabilities compared to other derivatives .
Case Studies and Research Findings
- P2X7 Receptor Inhibition : Studies have demonstrated that benzamide derivatives can effectively inhibit the P2X7 receptor. For instance, structural modifications have shown increased potency against this target, suggesting that the methoxy-pyridine moiety plays a critical role in enhancing binding affinity .
- Antifungal Activity : In a study focusing on various benzamide derivatives, some exhibited moderate antifungal activity against Fusarium graminearum. The structure-activity relationship (SAR) indicated that specific substitutions could enhance efficacy against fungal pathogens .
- Toxicity Assessment : Toxicological evaluations using zebrafish embryos revealed that certain benzamide derivatives exhibited low toxicity while maintaining significant biological activity. This aspect is crucial for developing safe therapeutic agents .
Summary of Biological Activities
The biological activities associated with benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- include:
- P2X7 Receptor Inhibition : Potential therapeutic applications in pain management and inflammation.
- Antifungal Properties : Moderate inhibitory effects against specific fungal strains.
- Low Toxicity Profiles : Favorable safety profiles observed in preliminary toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
